![molecular formula C11H15NO3 B2694303 Amino(2-propoxyphenyl)acetic acid CAS No. 1031794-78-1](/img/structure/B2694303.png)
Amino(2-propoxyphenyl)acetic acid
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Overview
Description
Amino(2-propoxyphenyl)acetic acid is a chemical compound with the formula C11H15NO3 . It contains a total of 30 bonds, including 15 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 ether (aromatic) .
Synthesis Analysis
The synthesis of amino acids often involves reactions you studied earlier in the course . The amidomalonate synthesis is a simple variation of the malonic ester synthesis . A base abstracts a proton from the alpha carbon, which is then alkylated with an alkyl halide . Then both the hydrolysis of the esters and the amide protecting group under aqueous acidic conditions generates the α ‑amino acid .Molecular Structure Analysis
The molecular structure of Amino(2-propoxyphenyl)acetic acid includes a total of 30 bonds. There are 15 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 ether (aromatic) .Chemical Reactions Analysis
Amino acids undergo reactions characteristic of carboxylic acids and amines . When the carboxyl group of one amino acid molecule reacts with the amino group of the other amino acid molecule, an amide bond is formed, causing the release of a molecule of water (H 2 O) .Physical And Chemical Properties Analysis
Amino acids are non-volatile crystalline solids, which melt or decompose at fairly high temperatures . They possess high dielectric constants and high dipole moment, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms . The high dipole moment accounts for the fact that amino acids are insoluble in non-polar solvents such as benzene, petroleum-ether and ether, but are appreciably soluble in water .Scientific Research Applications
Environmental Impact and Remediation
- Phytoremediation Enhancement : A study highlighted the use of bacterial endophytes to enhance the phytoremediation capabilities of plants, specifically targeting the removal of 2,4-dichlorophenoxyacetic acid from contaminated soil. This approach reduces toxic herbicide residues in crop plants and contaminated environments, showcasing the potential of Amino(2-propoxyphenyl)acetic acid derivatives in improving phytoremediation processes (Germaine et al., 2006).
Biochemical Insights and Applications
- Herbicide Action Mechanism : Research into 2,4-dichlorophenoxyacetic acid, a chemical related to Amino(2-propoxyphenyl)acetic acid, has provided insights into its mode of action as a herbicide. It functions by mimicking natural auxin, leading to abnormal growth and plant death in sensitive dicots. This understanding aids in the development of more targeted and efficient herbicidal agents (Song, 2014).
Toxicological Studies
- Acute Toxicity Assessments : Investigations on the acute toxicity of 2,4-dichlorophenoxyacetic acid (closely related to Amino(2-propoxyphenyl)acetic acid) in crayfish indicated high toxicity levels, suggesting potential ecological risks associated with its use. Such studies are vital for environmental protection and establishing safety guidelines for herbicide application (Benli et al., 2007).
Material Science and Chemistry
- Adsorption and Removal Studies : The adsorption behavior of 2,4-dichlorophenoxy-acetic acid on specific materials was studied to understand its removal from aqueous solutions. These findings contribute to water purification technologies and the safe disposal of herbicides, highlighting the relevance of Amino(2-propoxyphenyl)acetic acid derivatives in environmental chemistry (Aksu & Kabasakal, 2004).
Bioconjugate Chemistry
- Liposome Coupling for Immunization : The synthesis of polyoxyethylene-based heterobifunctional cross-linking reagents, including derivatives of Amino(2-propoxyphenyl)acetic acid, facilitates the coupling of peptides to liposomes. This technique is significant for developing synthetic vaccination formulations, demonstrating the compound's utility in bioconjugate chemistry and pharmaceutical applications (Frisch, Boeckler, & Schuber, 1996).
Safety and Hazards
Future Directions
The future potential of amino acid-based therapeutics in treatment of diseases and the diverse effects of naturally occurring amino acid oxygenase is far reaching . The therapeutic effects of amino acids and amino acid oxygenases present interesting prospects for the use of these chemicals in management of diseases .
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that Amino(2-propoxyphenyl)acetic acid may also interact with various biological targets.
Mode of Action
For instance, indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities are typically achieved through the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Related compounds, such as indole derivatives, are known to influence various biological pathways . These compounds can affect pathways related to inflammation, viral replication, and cancer cell proliferation . It’s possible that Amino(2-propoxyphenyl)acetic acid may have similar effects on biochemical pathways.
Pharmacokinetics
For instance, it contains functional groups such as an amino group and a carboxylic acid group, which could influence its solubility and therefore its absorption and distribution .
Result of Action
Related compounds, such as indole derivatives, have been shown to have various biological effects, including antiviral, anti-inflammatory, and anticancer activities . These effects are typically the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
properties
IUPAC Name |
2-amino-2-(2-propoxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-7-15-9-6-4-3-5-8(9)10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVBMIPCLWDJKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amino(2-propoxyphenyl)acetic acid |
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